

Application Notes and Protocols for ADAM12 Human Pre-designed siRNA Set A

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Compound of Interest

Compound Name: ADAM12 Human Pre-designed
siRNA Set A

Cat. No.: B15616841

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Introduction

A Disintegrin and Metalloproteinase 12 (ADAM12) is a member of the ADAM family of transmembrane proteins, which play a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and signaling.[1] Dysregulation of ADAM12 expression has been implicated in the progression of several cancers, including breast, gastric, and lung cancer.[2][3][4] The **ADAM12 human pre-designed siRNA set A** provides a reliable tool for transiently silencing the expression of human ADAM12, enabling researchers to investigate its function in various biological systems. This document provides detailed protocols for the use of this siRNA set, including transfection, validation of knockdown, and analysis of downstream effects.

Product Information

The **ADAM12 human pre-designed siRNA set A** typically contains three unique siRNA duplexes targeting different regions of the human ADAM12 mRNA, a negative control siRNA with no known homology to human genes, and may include a positive control siRNA targeting a

housekeeping gene. Each siRNA is a target-specific 19-25 nucleotide duplex designed to induce RNA interference (RNAi).[5]

Data Presentation

Table 1: Representative Knockdown Efficiency of ADAM12 siRNA

Cell Line	siRNA Target	Transfection Reagent	Time Point	Knockdown Efficiency (%)	Reference
JEG-3 (Choriocarcinoma)	Target 1	Not Specified	48 hours	~50%	[6]
JEG-3 (Choriocarcinoma)	Target 3	Not Specified	48 hours	>80%	[6]
SGC-7901 (Gastric Cancer)	siADAM12 #1	Not Specified	Not Specified	>75%	[3]
SUM159PT (Breast Cancer)	Pool of 4 siRNAs	Not Specified	72 hours	Significant reduction	[7]

Note: Knockdown efficiency can vary depending on the cell line, transfection reagent, and experimental conditions. It is crucial to optimize transfection conditions for your specific cell line.

Table 2: Functional Effects of ADAM12 Knockdown

Cell Line	Assay	Observed Effect	Reference
SGC-7901 (Gastric Cancer)	CCK-8 Cell Viability	Decreased proliferation	[3]
SGC-7901 (Gastric Cancer)	Colony Formation	Impaired colony-forming capacity	[3]
SGC-7901 (Gastric Cancer)	Wound Healing	Impaired migratory ability	[3]
SGC-7901 (Gastric Cancer)	Transwell Invasion	Reduced migration and invasion	[3]
3T3-L1 (Preadipocytes)	Cell Counting	Reduced cell numbers	[8]
3T3-L1 (Preadipocytes)	Adipogenesis	Delayed differentiation	[8]

Experimental Protocols

siRNA Transfection

This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Optimization is recommended for different cell lines and plate formats.

Materials:

- **ADAM12 human pre-designed siRNA set A** (including negative control)
- Lipofection-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
- Serum-free culture medium (e.g., Opti-MEM™)
- Complete culture medium with serum and without antibiotics
- 6-well tissue culture plates
- Cells of interest

Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
- siRNA Preparation:
 - Thaw the siRNA duplexes on ice.
 - Briefly centrifuge the tubes to collect the contents at the bottom.
 - Resuspend lyophilized siRNA in RNase-free water to a stock concentration of 10-20 μM .
[\[5\]](#)
- Transfection Complex Formation:
 - For each well to be transfected, prepare two tubes:
 - Tube A: Dilute 20-50 pmol of siRNA (e.g., 1-2.5 μl of a 20 μM stock) in 100 μl of serum-free medium.
 - Tube B: Dilute 5-10 μl of the transfection reagent in 100 μl of serum-free medium.
 - Combine the contents of Tube A and Tube B.
 - Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.[\[9\]](#)
- Transfection:
 - Aspirate the culture medium from the cells.
 - Add the siRNA-lipid complex mixture to each well.
 - Add 1.8 ml of complete culture medium (with serum, without antibiotics) to each well.
 - Gently rock the plate to ensure even distribution of the complexes.

- Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.[9]

Validation of ADAM12 Knockdown

A. Quantitative Real-Time PCR (qRT-PCR)

This is the most direct method to quantify the reduction in ADAM12 mRNA levels.[10]

Materials:

- RNA extraction kit
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- qRT-PCR instrument
- Primers for human ADAM12 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

- RNA Extraction: At 24-48 hours post-transfection, extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Set up the qPCR reaction with the cDNA template, primers for ADAM12 and the housekeeping gene, and the qPCR master mix.
 - Run the reaction on a qRT-PCR instrument.
- Data Analysis: Calculate the relative expression of ADAM12 mRNA using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing the siRNA-treated samples to the

negative control-treated samples. A successful knockdown is generally considered to be a reduction of 70% or more.[\[10\]](#)

B. Western Blotting

This method is used to confirm the reduction of ADAM12 protein levels.

Materials:

- Cell lysis buffer
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Western blot transfer system
- Primary antibody against human ADAM12
- Secondary antibody conjugated to HRP
- Loading control antibody (e.g., GAPDH, β -actin)
- Chemiluminescent substrate

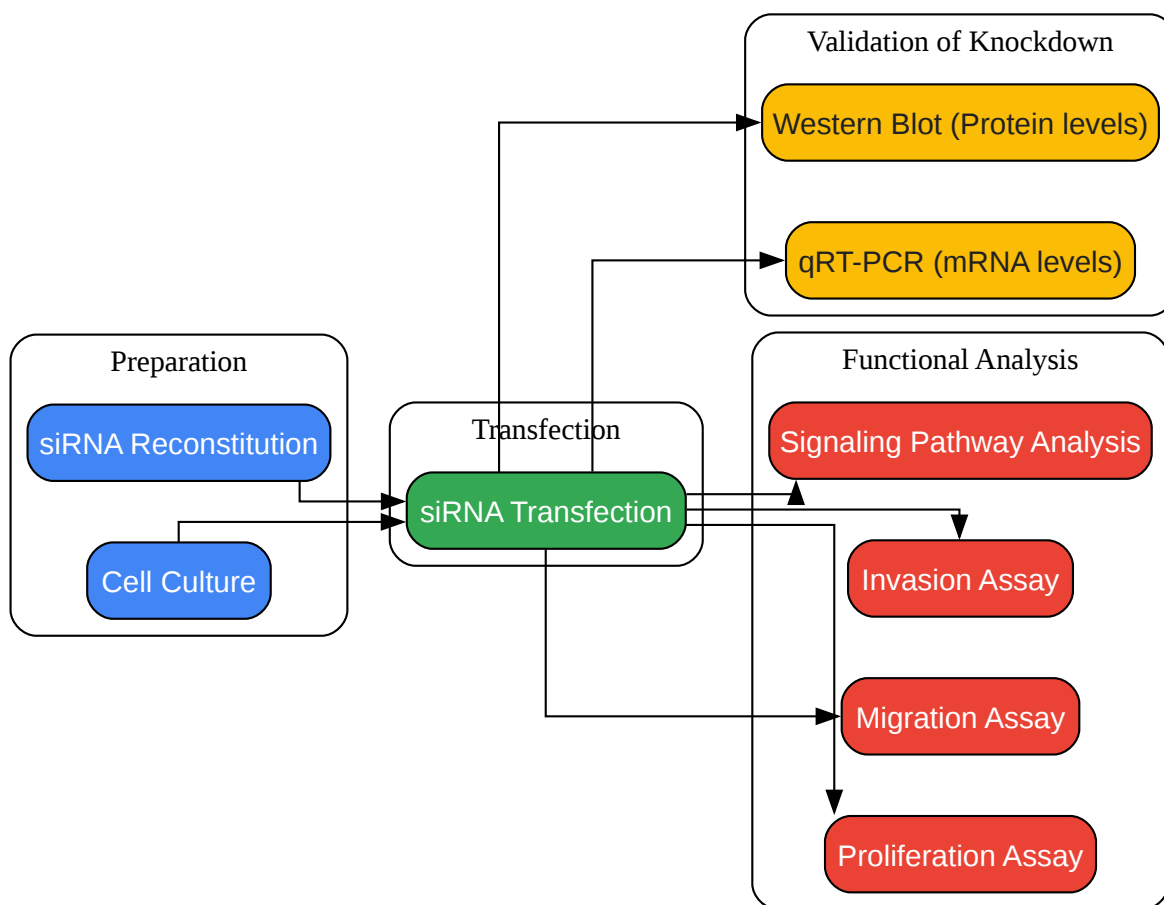
Procedure:

- Protein Extraction: At 48-72 hours post-transfection, lyse the cells and collect the protein lysate.
- Protein Quantification: Determine the protein concentration of each sample.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with the primary anti-ADAM12 antibody.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein knockdown.[6]

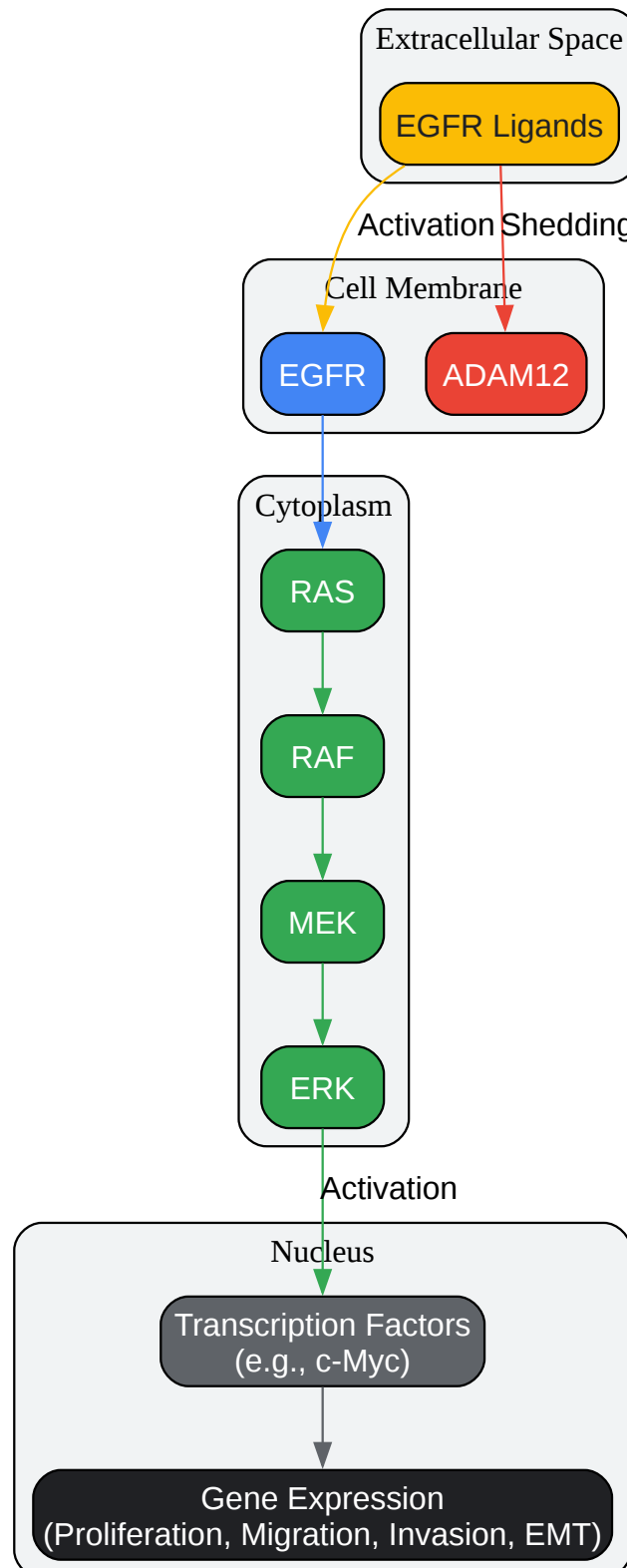
Mandatory Visualizations

Signaling Pathways and Experimental Workflow



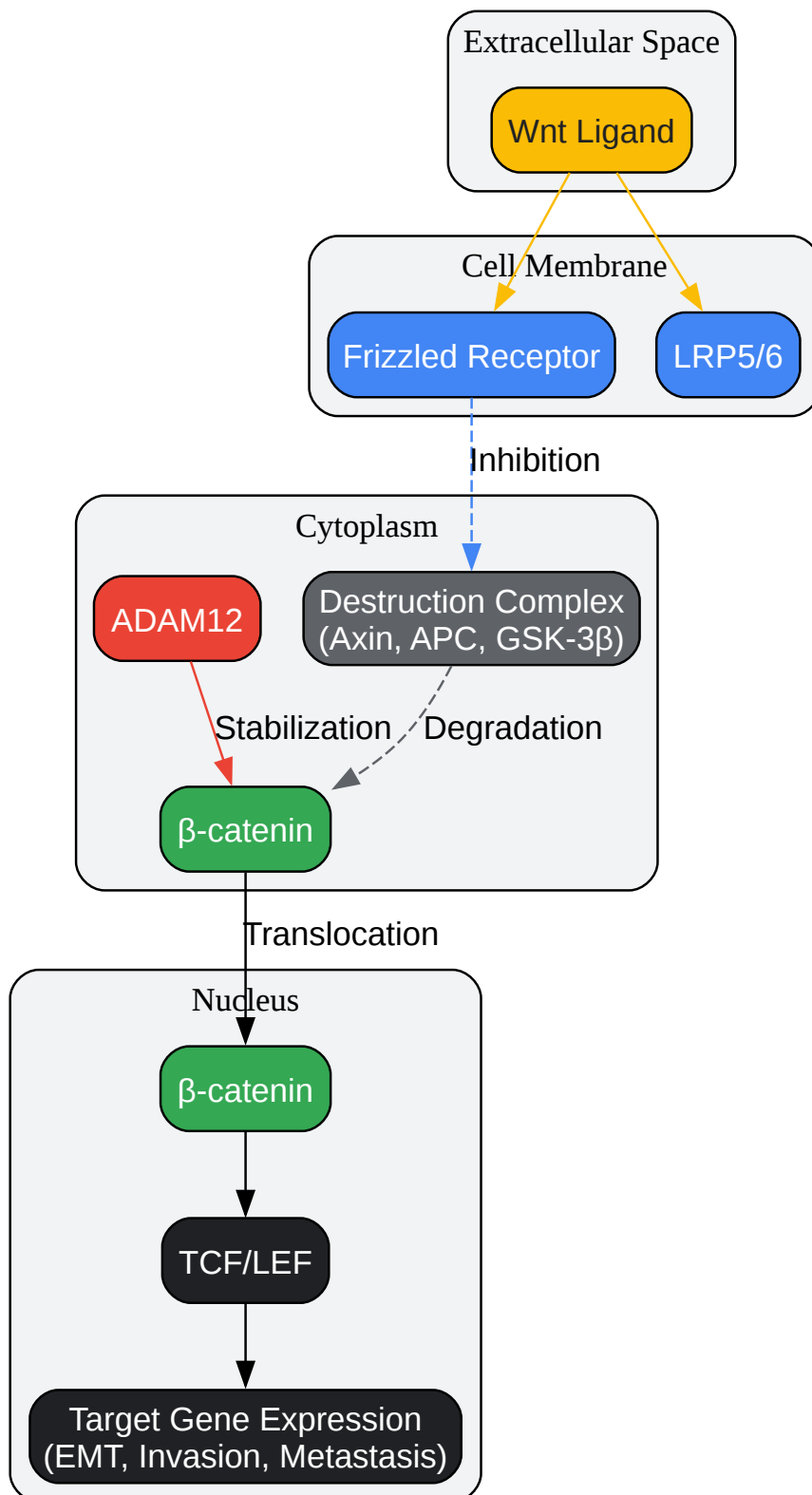
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Caption: Experimental workflow for ADAM12 knockdown.



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Caption: ADAM12-mediated EGFR/ERK signaling pathway.[11][12]



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